

A Spectroscopic Comparison of 1-Bromo-4-cyclohexylbenzene and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-4-cyclohexylbenzene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **1-bromo-4-cyclohexylbenzene** and its derivatives. The objective is to offer a comprehensive analysis of their characteristic spectral features using Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-bromo-4-cyclohexylbenzene** and its relevant derivatives. These derivatives include variations on the alkyl substituent on the benzene ring, providing insight into the electronic and structural effects on the spectral properties.

^1H NMR Spectral Data

Table 1: ^1H NMR Chemical Shifts (δ , ppm) for **1-Bromo-4-cyclohexylbenzene** and its Derivatives in CDCl_3 .

Compound	Aromatic Protons (ortho to Br)	Aromatic Protons (ortho to Cyclohexyl)	Cyclohexyl/Alkyl Protons	Reference
1-Bromo-4-cyclohexylbenzene	7.35-7.45 (d)	7.05-7.15 (d)	1.20-1.90 (m), 2.45 (tt)	[1]
1-Bromo-4-ethylbenzene	7.39 (d)	7.08 (d)	2.61 (q), 1.21 (t)	[2][3]
1-Bromo-4-propylbenzene	7.37 (d)	7.05 (d)	2.53 (t), 1.61 (sext), 0.92 (t)	[4]
1-Bromo-4-butylbenzene	7.37 (d)	7.06 (d)	2.55 (t), 1.57 (quin), 1.33 (sext), 0.91 (t)	[5]

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for **1-Bromo-4-cyclohexylbenzene** and Related Compounds in CDCl₃.

Compound	C-Br	C-Cyclohexyl/Alkyl	Aromatic CH (ortho to Br)	Aromatic CH (ortho to Cyclohexyl/Alkyl)	Cyclohexyl/Alkyl Carbons	Reference
1-Bromo-4-cyclohexylbenzene	~120	~147	~132	~128	~44, 34, 27, 26	[1][6]
1-Bromo-4-ethylbenzene	120.0	143.5	131.5	129.8	28.3, 15.4	
Cyclohexylbenzene	147.9	128.3	126.7	125.8	44.7, 34.7, 27.2, 26.4	[6]

Infrared (IR) Spectral Data

Table 3: Key IR Absorption Frequencies (cm⁻¹) for **1-Bromo-4-cyclohexylbenzene** and its Derivatives.

Compound	Aromatic C-H Stretch	Aliphatic C-H Stretch	C=C Stretch (Aromatic)	C-Br Stretch	Reference
1-Bromo-4-cyclohexylbenzene	~3070	2850-2930	~1485, 1590	500-600	[1]
1-Bromo-4-ethylbenzene	~3030	2870-2965	~1488, 1591	500-600	[2]
1-Bromo-4-vinylbenzene	~3080	-	~1487, 1590	500-600	[7]

Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z) for **1-Bromo-4-cyclohexylbenzene** and its Derivatives (Electron Ionization).

Compound	Molecular Ion [M] ⁺	[M-Br] ⁺	Major Fragments	Reference
1-Bromo-4-cyclohexylbenzene	238/240	159	115, 91	[8]
1-Bromo-4-ethylbenzene	184/186	105	77	[2]
1-Bromo-4-propylbenzene	198/200	119	91	[9]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of the compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **^1H NMR Spectroscopy:** Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were obtained with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

Infrared (IR) Spectroscopy

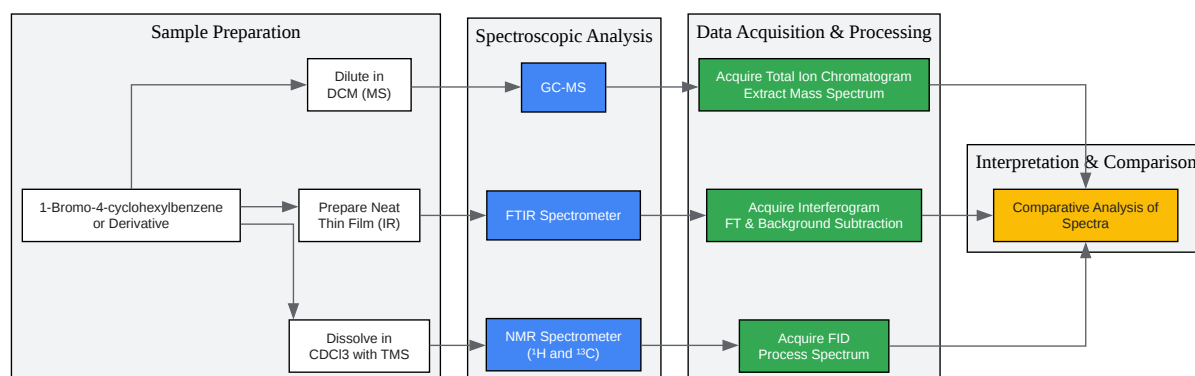
- **Sample Preparation:** For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates.
- **Data Acquisition:** IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Spectra were collected in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) equipped with a capillary column. A small amount of the sample was dissolved in a volatile solvent (e.g., dichloromethane) and injected into the GC.
- **Ionization and Analysis:** Electron Ionization (EI) was performed at 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 40-500 amu.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **1-bromo-4-cyclohexylbenzene** and its derivatives.



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Caption: General workflow for the spectroscopic analysis of organic compounds.

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